
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one is a chemical compound with the molecular formula C10H19NO2 It is a derivative of piperidin-2-one, a versatile building block in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one can be achieved through various methods. One common approach involves the alkylation of piperidin-2-one derivatives. For example, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomers has been reported . This method involves the use of commercially available D-phenylglycinol and delta-valerolactone as starting materials. The hydroxyl group can be protected or unprotected during the alkylation process, affecting the consumption of s-BuLi and the diastereomeric excess of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one depends on its specific application. In drug discovery, its biological activity would be mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpiperidin-2-one: A closely related compound with similar synthetic routes and applications.
1-Methyl-2-pyridone: Another piperidin-2-one derivative with potential therapeutic effects.
4-Piperidone: A versatile intermediate in organic synthesis with applications in pharmaceuticals.
Uniqueness
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one is unique due to the presence of the hydroxyl group and the specific substitution pattern on the piperidin-2-one ring. This structural feature may confer distinct chemical reactivity and biological activity compared to other piperidin-2-one derivatives.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3-(2-hydroxy-3-methylbutyl)piperidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-7(2)9(12)6-8-4-3-5-11-10(8)13/h7-9,12H,3-6H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
FKIDOJVRDBRSQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC1CCCNC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)


![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
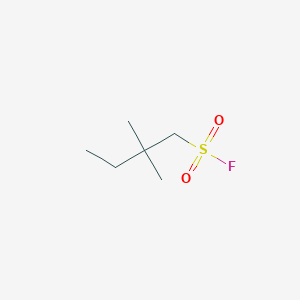
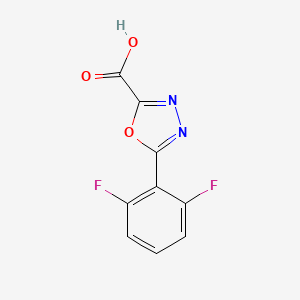

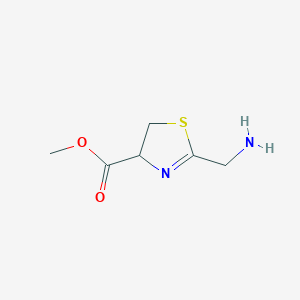

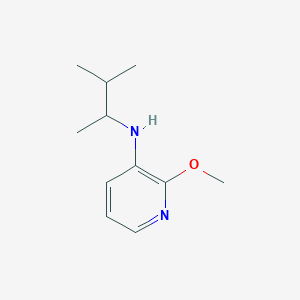
![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
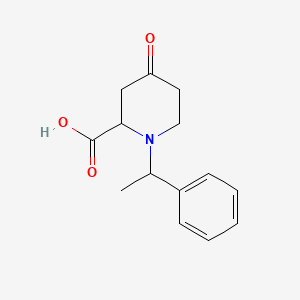
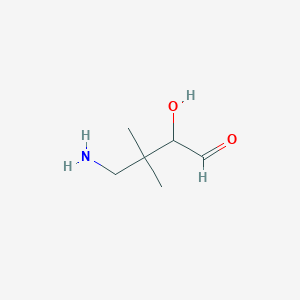
![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
